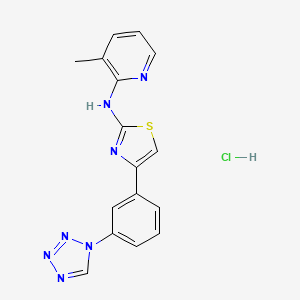
4-(3-(1H-tetrazol-1-yl)phenyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(1H-tetrazol-1-yl)phenyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C16H14ClN7S and its molecular weight is 371.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride is a novel thiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of enzyme inhibition and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular structure of the compound includes a thiazole ring, a tetrazole moiety, and a pyridine derivative, which are known to contribute to various biological activities. The presence of these functional groups is critical for its interaction with biological targets.
1. Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism that is linked to hyperuricemia and gout.
- IC50 Values : The compound demonstrated a significant inhibitory effect on XO with an IC50 value of 0.031 μM, indicating a potent activity compared to the positive control topiroxostat (IC50 = 0.021 μM) .
Table 1: Xanthine Oxidase Inhibition Data
| Compound | IC50 (μM) |
|---|---|
| 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine | 0.031 |
| Topiroxostat | 0.021 |
2. Anticancer Activity
Thiazole compounds have been extensively studied for their anticancer properties. Research indicates that derivatives containing thiazole rings exhibit cytotoxic effects against various cancer cell lines.
- Cytotoxicity : The compound was tested against several cancer cell lines, showing promising results with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL in different assays, suggesting effective antiproliferative activity .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µg/mL) |
|---|---|
| HT-29 | 1.61 |
| Jurkat | 1.98 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific modifications in the molecular structure can enhance biological activity:
- Tetrazole Moiety : The introduction of the tetrazole group at the para position significantly improved binding affinity to XO.
- Pyridine Substitution : The presence of a methyl group on the pyridine ring appears to enhance the overall potency against cancer cells .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of thiazole derivatives:
Case Study 1: Xanthine Oxidase Inhibition
In a study focused on xanthine oxidase inhibitors, the compound was found to effectively reduce uric acid levels in animal models, demonstrating its potential for treating gout .
Case Study 2: Anticancer Efficacy
A series of experiments tested the compound against multiple human cancer cell lines, revealing significant cytotoxicity and suggesting mechanisms involving apoptosis induction and cell cycle arrest .
属性
IUPAC Name |
N-(3-methylpyridin-2-yl)-4-[3-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7S.ClH/c1-11-4-3-7-17-15(11)20-16-19-14(9-24-16)12-5-2-6-13(8-12)23-10-18-21-22-23;/h2-10H,1H3,(H,17,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQUONGJTWTANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N4C=NN=N4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














